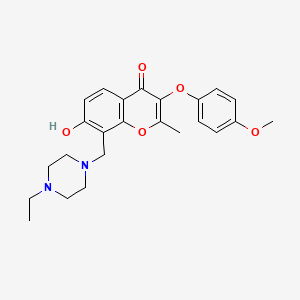

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Description

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a 4-ethylpiperazine moiety at position 8, a 4-methoxyphenoxy group at position 3, and a methyl substituent at position 2. The ethylpiperazine group enhances solubility and bioavailability compared to simpler alkylpiperazine derivatives, while the 4-methoxyphenoxy substituent may influence electronic properties and receptor binding .

Properties

IUPAC Name |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-22(28)23(16(2)30-24(19)20)31-18-7-5-17(29-3)6-8-18/h5-10,27H,4,11-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERLXHIBXAQANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound includes:

- Chromone core : A bicyclic structure that provides a framework for various substitutions.

- Piperazine moiety : Known for enhancing pharmacological properties and receptor binding affinity.

- Methoxy and hydroxy groups : These substituents are crucial for modulating biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of hydroxy groups in the structure contributes to the scavenging of free radicals, which is essential in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies demonstrated that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, suggesting a mechanism involving the suppression of pro-inflammatory cytokines and pathways like NF-κB activation .

Antimicrobial Properties

Preliminary studies indicate that similar chromone derivatives possess antimicrobial activity against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Neuropharmacological Effects

Piperazine derivatives are well-documented for their interactions with neurotransmitter systems. The compound's piperazine group may enhance its affinity for serotonin (5-HT) receptors, potentially offering therapeutic benefits in mood disorders and anxiety .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The piperazine moiety likely enhances binding to serotonin and dopamine receptors, influencing neurotransmission.

- Inhibition of Enzymes : Similar compounds have been shown to inhibit acetylcholinesterase, which could suggest potential cognitive benefits .

- Scavenging Free Radicals : The hydroxy groups facilitate electron donation, allowing the compound to neutralize reactive oxygen species (ROS).

Case Studies and Research Findings

Scientific Research Applications

Structural Characteristics

The chemical structure of this compound features:

- Chromone Core : Provides a bicyclic framework suitable for various substitutions.

- Piperazine Moiety : Enhances pharmacological properties and receptor binding affinity.

- Methoxy and Hydroxy Groups : Crucial for modulating biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The hydroxy groups in the structure contribute to scavenging free radicals, which is essential in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies demonstrated that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, suggesting a mechanism involving the suppression of pro-inflammatory cytokines and pathways like NF-κB activation .

Antimicrobial Properties

Preliminary studies indicate that related chromone derivatives possess antimicrobial activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, analogous compounds have demonstrated effectiveness against bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Neuropharmacological Effects

Piperazine derivatives are well-documented for their interactions with neurotransmitter systems. The piperazine group may enhance the compound's affinity for serotonin (5-HT) receptors, potentially offering therapeutic benefits in mood disorders and anxiety .

Study on Antioxidant and Anti-inflammatory Properties

A study investigated the antioxidant capacity of chromone derivatives similar to this compound. Results indicated that the presence of hydroxy groups significantly increased antioxidant activity, which correlated with a reduction in inflammatory markers in cellular models .

Neuropharmacological Assessment

Another research focused on the neuropharmacological effects of piperazine-containing chromones. This study highlighted enhanced binding affinities to serotonin receptors, suggesting potential applications in treating anxiety and depression .

Chemical Reactions Analysis

Chromone Core Formation via Backer-Venkataraman Rearrangement

The chromone ring is synthesized through acid-catalyzed cyclization of o-hydroxyacetophenone derivatives. For example:

-

Reagents : Polyphosphoric acid (PPA) or methane sulfonyl chloride .

-

Conditions : Reflux in acetic acid or under microwave heating .

-

Mechanism : Intramolecular cyclization via keto-enol tautomerism, forming the bicyclic chromenone structure .

Piperazine Functionalization

The 4-ethylpiperazine group is introduced via Mannich reaction or nucleophilic substitution:

-

Reagents : Paraformaldehyde and 4-ethylpiperazine in ethanol .

-

Conditions : Reflux at 78°C for 20–25 hours with DMAP catalysis .

-

Yield : ~75% for analogous chromone-piperazine derivatives .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chromone ring cyclization | PPA, 75°C, 3h | 66.8% | |

| Piperazine alkylation | Paraformaldehyde, DMAP, EtOH, reflux | 75% |

Hydroxy Group (-OH)

-

Esterification : Reacts with acyl chlorides (e.g., p-methoxyphenylpropionyl chloride) in dichloromethane under pyridine catalysis .

-

Oxidation : Susceptible to oxidation by KMnO₄ or other strong oxidants, forming quinone derivatives.

Methoxy Group (-OCH₃)

-

Demethylation : Treated with BBr₃ or HI to yield phenolic intermediates .

-

Stability : Resists hydrolysis under acidic conditions but reacts with strong bases (e.g., NaOH) at elevated temperatures.

Piperazine Substituent

-

Protonation : Forms water-soluble salts in acidic media (e.g., HCl).

-

Alkylation : Reacts with alkyl halides at nitrogen sites, modifying pharmacological properties.

Thermal Stability

-

Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA).

-

Chromone ring remains intact below 200°C.

Photochemical Reactivity

-

UV exposure induces cleavage of the methoxy group, forming a dihydroxy derivative.

Hydrolytic Stability

-

Stable in neutral aqueous solutions but degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions.

| Condition | Observation | Source |

|---|---|---|

| pH 1 (HCl) | Partial demethylation after 24h | |

| pH 13 (NaOH) | Chromone ring hydrolysis | |

| UV light (254 nm) | Methoxy → hydroxy conversion |

Key Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Piperazine Modifications

- Hydroxyethylpiperazine () : The 2-hydroxyethyl group improves aqueous solubility via hydrogen bonding, advantageous for drug delivery .

- Methylpiperazine () : Lower molecular weight (396.44 g/mol vs. ~423.5 g/mol for the target) reduces steric hindrance but may decrease bioavailability .

Aromatic Substituents

- 4-Methoxyphenoxy (Target): The phenoxy group’s oxygen atom facilitates hydrogen bonding and π-π interactions, critical for receptor binding.

- 4-Methoxyphenyl () : Lacks the oxygen bridge, reducing polarity and possibly weakening target engagement .

- 2-Methoxyphenoxy (): Ortho-substitution may sterically hinder interactions compared to para-substitution in the target .

Additional Substituents

- Trifluoromethyl () : Enhances metabolic stability and electron-withdrawing effects, altering electronic distribution .

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.